
dTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Enzymatic Synthesis and Substrate Specificity
- Incubation of dTDP-glucose with the enzyme dTDP-glucose-4,6-dehydratase from E. coli B produces 3- and 4-keto-6-deoxy sugars, indicating the enzyme's substrate flexibility and potential for the synthesis of non-natural deoxy sugars (Naundorf & Klaffke, 1996).
Chemoenzymatic Synthesis for Antibiotic Building Blocks
- The synthesis of dTDP-activated 2,6-dideoxyhexoses, such as dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, is facilitated by recombinant enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose. These compounds are crucial for the in vitro characterization of glycosyltransferases involved in polyketide antibiotics (Amann et al., 2001).
Biosynthesis Pathway Analysis
- Studies on QdtB, an aminotransferase from Thermoanaerobacterium thermosaccharolyticum, shed light on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a sugar found in some bacteria. This enzyme plays a role in the penultimate step of producing this dTDP-linked sugar (Thoden et al., 2009).
Investigation of Biosynthetic Enzymes
- The elucidation of the biosynthetic pathway of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes, including a transferase, dehydratase, isomerase, transaminase, and transacetylase. This pathway is significant for understanding the production of nucleotide-activated deoxy sugars in bacteria (Pföstl et al., 2008).
Structural Analysis for Antibiotic Production
- The structural analysis of enzymes like QdtC, an N-acetyltransferase, provides insights into the biosynthesis of unusual dideoxy sugars like Quip3NAc. These studies contribute to understanding the glycosylation processes in bacterial glycosyltransferases, which are important for producing hybrid antibiotics (Thoden et al., 2009).
properties
Molecular Formula |
C16H24N2O14P2 |
|---|---|
Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,11+,12+,13+,14-/m0/s1 |
InChI Key |
CZNNQWMLAHSKRA-NVAFIHLTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



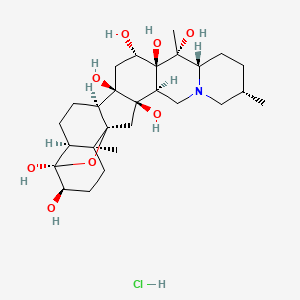


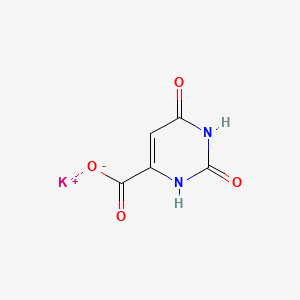
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)

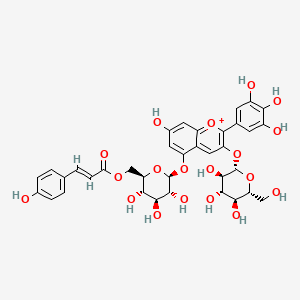
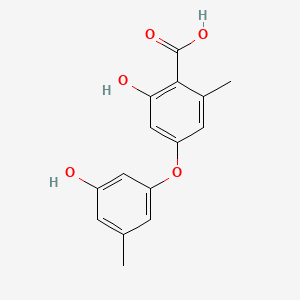


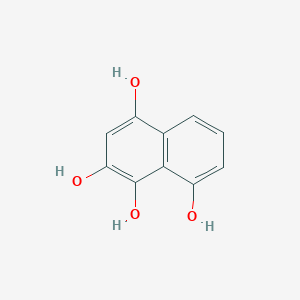
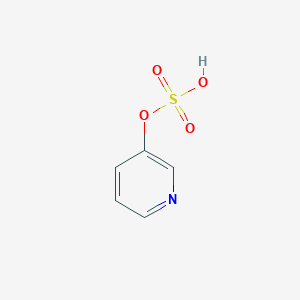

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)